molecular formula C29H39NO3 B1677295 Onapristone CAS No. 96346-61-1

Onapristone

Cat. No. B1677295
CAS RN: 96346-61-1
M. Wt: 449.6 g/mol
InChI Key: IEXUMDBQLIVNHZ-YOUGDJEHSA-N
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Description

Onapristone is a synthetic and steroidal antiprogestogen with additional antiglucocorticoid activity . It was developed by Schering and described in 1984 but was never marketed . It is a silent antagonist of the progesterone receptor (PR), in contrast to the related antiprogestogen mifepristone . Onapristone has been used in trials studying the treatment of Prostate Cancer, Recurrent Prostate Cancer, Metastatic Prostate Cancer, Androgen-independent Prostate Cancer, and Progesterone Receptor Positive Tumor .


Molecular Structure Analysis

Onapristone has a molecular formula of C29H39NO3 . The average molecular weight is 449.635 g/mol and the monoisotopic mass is 449.292999 Da . It belongs to the class of organic compounds known as oxosteroids, which are steroid derivatives carrying a C=O group attached to the steroid skeleton .


Chemical Reactions Analysis

Onapristone is a type I progesterone receptor (PR) antagonist, which prevents PR-mediated DNA transcription . It is active in multiple preclinical models . Moreover, compared to mifepristone, onapristone has reduced antiglucocorticoid activity, shows little antiandrogenic activity, and has 10- to 30-fold greater potency as an antiprogestogen .


Physical And Chemical Properties Analysis

Onapristone is a small molecule . It has a chemical formula of C29H39NO3 . The average weight is 449.635 and the monoisotopic weight is 449.29299412 .

Scientific Research Applications

Cancer Research and Treatment

Onapristone, a type I progesterone receptor antagonist, has shown promise in treating various cancers, particularly those expressing the progesterone receptor (PR). Studies have explored its efficacy in breast, endometrial, and ovarian cancers.

  • Breast and Gynecological Cancers : Onapristone demonstrated activity against breast and gynecological cancers. However, liver-related safety concerns limited its advancement as a therapeutic class. The extended-release formulation of onapristone was developed to mitigate hepatotoxicity and has been evaluated in phase I–II studies for treating progesterone receptor-positive cancers (Lewis et al., 2020).

  • Progesterone Receptor-Positive Cancers : Onapristone has been evaluated in patients with tumors expressing the progesterone receptor. A phase 1 study aimed to determine the pharmacokinetic profile of onapristone using a population pharmacokinetic approach (Rezai et al., 2015).

  • Combination Therapy in Breast Cancer : Research has shown that onapristone may enhance the effects of other cancer therapies. For instance, it could add to the inhibition of cell proliferation when combined with CDK4/6 inhibitors and fulvestrant in metastatic breast cancer (Drago et al., 2022).

Molecular Mechanisms and Pharmacokinetics

  • Influence on Angiogenic Factors : Onapristone has been found to induce the expression of vascular endothelial growth factor (VEGF) in the uterus, which is a significant aspect to consider in the treatment of neoplastic diseases (Hyder et al., 2000).

  • Pharmacokinetic Studies : Studies on the pharmacokinetic profile of onapristone, including its extended-release formulation and effects of food on its absorption, have provided insights into its optimal administration and potential for clinical use (Rezai et al., 2014; 2015).

Potential in Other Research Areas

  • Endometrium Effects in Monkeys : Research on bonnet monkeys showed that onapristone led to suppression of estrogen-dependent endometrial proliferation, suggesting its potential use in reproductive health research (Gopalkrishnan et al., 2003).

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Future Directions

Onapristone has re-emerged and is under development for the treatment of prostate cancer, currently in phase II clinical trials . It was also under development for the treatment of endometrial cancer, breast cancer, ovarian cancer, and uterine cancer, but was discontinued for these indications in favor of focusing on prostate cancer . Initial clinical data from the SMILE trial will be presented, which is being conducted in collaboration with the Wisconsin Oncology Network .

properties

IUPAC Name

(8S,11R,13R,14S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxypropyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H39NO3/c1-28-18-25(19-5-8-21(9-6-19)30(2)3)27-23-12-10-22(32)17-20(23)7-11-24(27)26(28)13-15-29(28,33)14-4-16-31/h5-6,8-9,17,24-26,31,33H,4,7,10-16,18H2,1-3H3/t24-,25+,26-,28+,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEXUMDBQLIVNHZ-YOUGDJEHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(CCCO)O)C5=CC=C(C=C5)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12C[C@@H](C3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@@]2(CCCO)O)C5=CC=C(C=C5)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H39NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90242210
Record name Onapristone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90242210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Onapristone

CAS RN

96346-61-1
Record name Onapristone
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Onapristone [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Onapristone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12637
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Onapristone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (11b,13a,17a)-11-[4-(Dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxypropyl)estra-4,9-dien-3-one
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Record name ONAPRISTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6H7G23O3N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,400
Citations
ST Cameron, AF Glasier, N Narvekar, A Gebbie… - Steroids, 2003 - Elsevier
The progesterone antagonist mifepristone (RU486, Exelgyn) has been shown to exert a paradoxical agonist effect on postmenopausal endometrium. We conducted a study to …
Number of citations: 17 www.sciencedirect.com
ST Cameron, HOD Critchley, CH Buckley… - Human …, 1996 - academic.oup.com
… of the anti-progestin onapristone administered in the immediate … volunteers were given 400 mg onapristone 2 days after the … determine if this dose of onapristone exerted significant anti-…
Number of citations: 47 academic.oup.com
JFR Robertson, PC Willsher, L Winterbottom… - European Journal of …, 1999 - Elsevier
… In conclusion Onapristone can induce tumour responses in … II study was commenced to assess Onapristone as first-line … tumour biopsies the effect of Onapristone on tumour biology. …
Number of citations: 132 www.sciencedirect.com
RR Katkam, K Gopalkrishnan, K Chwalisz… - American journal of …, 1995 - Elsevier
… In animals treated with the higher (5 mg) onapristone dose the … that low-dose onapristone treatment throughout the menstrual … a dose or treatment regimen of onapristone that will inhibit …
Number of citations: 60 www.sciencedirect.com
PH Cottu, J Bonneterre, A Varga, M Campone… - PLoS …, 2018 - journals.plos.org
… Onapristone is a type I progesterone receptor (PR) antagonist, which prevents PR- mediated DNA transcription. Onapristone is … release (ER) Onapristone to determine a recommended …
Number of citations: 26 journals.plos.org
ST Cameron, HOD Critchley, CH Buckley, RW Kelly… - Fertility and sterility, 1997 - Elsevier
… We have demonstrated previously that after administration of onapristone in the early luteal … of postovulatory administration of mifepristone and onapristone on the endometrium as …
Number of citations: 103 www.sciencedirect.com
HB Croxatto, AM Salvatierra, B Fuentealba… - Human …, 1994 - academic.oup.com
The effects of the antiprogestion onapristone on the menstrual cycle were assessed in surgically sterilized volunteer women. The steroid was given orally at the dose of 5, 15 or 50 mg/…
Number of citations: 30 academic.oup.com
JH Lewis, PH Cottu, M Lehr, E Dick, T Shearer… - Drug Safety, 2020 - Springer
Introduction Antiprogestins have demonstrated promising activity against breast and gynecological cancers, but liver-related safety concerns limited the advancement of this therapeutic …
Number of citations: 11 link.springer.com
J Donath, H Michna, Y Nishino - The Journal of steroid biochemistry and …, 1997 - Elsevier
The present study was undertaken to investigate intraovarian mechanism(s) for the antiovulatory effect of Onapristone (ON), because antiprogestins possessing the same …
Number of citations: 30 www.sciencedirect.com
SC Goncalves, CC Marques, K Stöckemann… - Animal Reproduction …, 1997 - Elsevier
… Onapristone did not affect the resumption of meiosis. Fertilization of bovine oocytes in vitro … In conclusion, onapristone treatment during the preovulatory period did not interfere with …
Number of citations: 15 www.sciencedirect.com

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